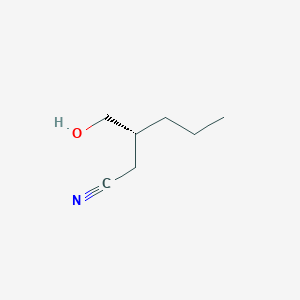
(R)-3-(Hydroxymethyl)hexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Hydroxymethyl)hexanenitrile is an organic compound with the molecular formula C7H13NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Hydroxymethyl)hexanenitrile typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 3-(Hydroxymethyl)hex-2-enenitrile using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity.
Industrial Production Methods: Industrial production of ®-3-(Hydroxymethyl)hexanenitrile may involve similar asymmetric hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: ®-3-(Hydroxymethyl)hexanenitrile can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitrile group in ®-3-(Hydroxymethyl)hexanenitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group in ®-3-(Hydroxymethyl)hexanenitrile can participate in substitution reactions, where it is replaced by other functional groups. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a metal catalyst
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Amines
Substitution: Chlorides
Aplicaciones Científicas De Investigación
®-3-(Hydroxymethyl)hexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: ®-3-(Hydroxymethyl)hexanenitrile derivatives may have potential therapeutic applications, including as precursors to active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-3-(Hydroxymethyl)hexanenitrile depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, in enzymatic reactions, it may act as a substrate or inhibitor, influencing the activity of the enzyme and the overall metabolic pathway.
Comparación Con Compuestos Similares
Hexanenitrile: A simpler nitrile compound with a similar carbon chain but lacking the hydroxymethyl group.
3-(Hydroxymethyl)hexanenitrile: The racemic mixture of the compound, containing both ® and (S) enantiomers.
Uniqueness: ®-3-(Hydroxymethyl)hexanenitrile is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its racemic mixture or other similar compounds. The presence of the hydroxymethyl group also provides additional functionalization opportunities, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(3R)-3-(hydroxymethyl)hexanenitrile |
InChI |
InChI=1S/C7H13NO/c1-2-3-7(6-9)4-5-8/h7,9H,2-4,6H2,1H3/t7-/m1/s1 |
Clave InChI |
BKVLHIHGSFUBPO-SSDOTTSWSA-N |
SMILES isomérico |
CCC[C@H](CC#N)CO |
SMILES canónico |
CCCC(CC#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


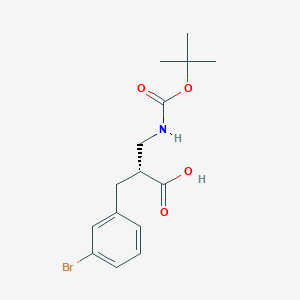


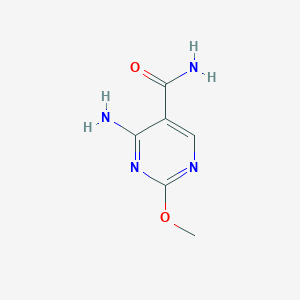
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)

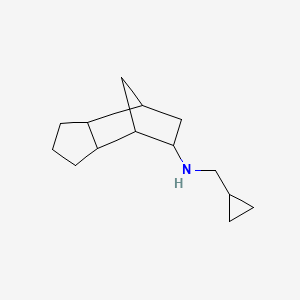
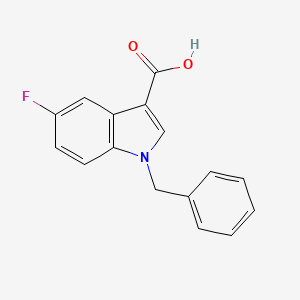
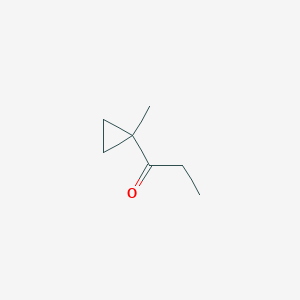



![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
